2-bromo-N-(4-bromophenyl)benzamide

Catalog No.
S6429577
CAS No.
66569-07-1
M.F
C13H9Br2NO
M. Wt
355.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-N-(4-bromophenyl)benzamide

CAS Number

66569-07-1

Product Name

2-bromo-N-(4-bromophenyl)benzamide

IUPAC Name

2-bromo-N-(4-bromophenyl)benzamide

Molecular Formula

C13H9Br2NO

Molecular Weight

355.02 g/mol

InChI

InChI=1S/C13H9Br2NO/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,(H,16,17)

InChI Key

FYSAKWBWAQDJDE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)Br

solubility

7.3 [ug/mL]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)Br

The exact mass of the compound 2-bromo-N-(4-bromophenyl)benzamide is 354.90304 g/mol and the complexity rating of the compound is 264. The solubility of this chemical has been described as 7.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-bromo-N-(4-bromophenyl)benzamide is an organic compound characterized by its complex structure, which includes a bromine atom attached to both the benzamide and the phenyl groups. Its molecular formula is C13H9Br2N0, and it has a molecular weight of approximately 355.025 g/mol. This compound is notable for its potential applications in medicinal chemistry and biological research due to the presence of multiple functional groups that facilitate various

  • Oxidation: 2-bromo-N-(4-bromophenyl)benzamide can be oxidized using agents like hydrogen peroxide or potassium permanganate, resulting in oxidized derivatives.
  • Reduction: Reduction processes can be performed using sodium borohydride or lithium aluminum hydride, yielding reduced products.
  • Substitution: The bromine atoms present in the compound are susceptible to nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to various substituted derivatives .

Research indicates that 2-bromo-N-(4-bromophenyl)benzamide exhibits various biological activities, particularly in the context of cancer research. The compound may inhibit specific enzymes involved in cell proliferation, suggesting potential anticancer properties. The exact mechanisms of action involve interactions with molecular targets that modulate enzymatic activity and cellular pathways .

The synthesis of 2-bromo-N-(4-bromophenyl)benzamide typically involves a multi-step process:

  • Formation of Intermediate Compounds: The synthesis often begins with the reaction of 4-bromoaniline with appropriate brominated intermediates.
  • Final Coupling Reaction: This step involves coupling the brominated intermediates with benzamide under controlled conditions to yield the desired product.
  • Optimization for Industrial Production: Large-scale synthesis may utilize continuous flow reactors and automated systems to enhance yield and purity .

2-bromo-N-(4-bromophenyl)benzamide has several applications, primarily in:

  • Medicinal Chemistry: It serves as a lead compound for developing new therapeutic agents due to its biological activity.
  • Pharmaceutical Research: The compound is studied for its potential roles in drug development targeting various diseases, particularly cancer.
  • Chemical Research: It is used as an intermediate in synthesizing more complex organic molecules.

Studies on 2-bromo-N-(4-bromophenyl)benzamide have focused on its interactions with specific enzymes and receptors. The compound's ability to bind selectively to these targets enhances its potential as a therapeutic agent. Investigations into its binding affinities and mechanisms of action are ongoing, providing insights into how it can be utilized effectively in drug design .

2-bromo-N-(4-bromophenyl)benzamide can be compared with several similar compounds, each possessing unique characteristics:

Compound NameMolecular FormulaKey Features
2-bromoanilineC7H7BrNSimpler structure with a single bromine atom
2-bromo-1,3-benzothiazoleC7H5BrN2SContains a benzothiazole ring; used in various chemical applications
N-(2-{[2-(4-bromoanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamideC16H15BrN3O2SSimilar structure but includes a methyl group; potential for different biological activities

The uniqueness of 2-bromo-N-(4-bromophenyl)benzamide lies in its specific combination of functional groups and its diverse chemical reactivity, which sets it apart from these similar compounds. Its potential applications in medicinal chemistry further highlight its significance in research and development .

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

354.90304 g/mol

Monoisotopic Mass

352.90509 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

Explore Compound Types